

# Spectroscopic and Synthetic Profile of 3-Chlorogentisyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *3-Chlorogentisyl alcohol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorogentisyl alcohol** (CGA), a microbial metabolite with potential applications in drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

## Core Physicochemical Properties

Property	Value	Reference
CAS Number	32744-80-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	174.58 g/mol	<a href="#">[1]</a>
Alternate Name	3-Chloro-2,5-dihydroxybenzyl alcohol	<a href="#">[2]</a>

## Spectroscopic Data

The structural elucidation of **3-Chlorogentisyl alcohol** is critically dependent on spectroscopic analysis. The following sections present the key NMR, MS, and predicted IR data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Chlorogentisyl alcohol** provide detailed information about its molecular structure.

Table 1: NMR Spectroscopic Data for **3-Chlorogentisyl alcohol** in Methanol-d<sub>4</sub>

$^1\text{H}$ NMR	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Aromatic	6.69	d	H-6
Aromatic	6.63	d	H-4
Methylene	4.58	s	-CH <sub>2</sub> OH
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ ) ppm		Assignment
Aromatic	151.7	C-5	
Aromatic	144.3	C-2	
Aromatic	132.0	C-1	
Aromatic	121.8	C-3	
Aromatic	115.4	C-6	
Aromatic	114.5	C-4	
Methylene	61.1	-CH <sub>2</sub> OH	

d: doublet, s: singlet

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides insights into the fragmentation pattern of **3-Chlorogentisyl alcohol**.

Table 2: Mass Spectrometry Data for **3-Chlorogentisyl alcohol**

m/z	Relative Intensity (%)	Assignment
176.01	32.6	$[M+2]^+$ (due to $^{37}Cl$ isotope)
174.01	100	$[M]^+$ (due to $^{35}Cl$ isotope)
177.01	-	$[M+H+2]^+$
175.01	7.8	$[M+H]^+$

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **3-Chlorogentisyl alcohol** is not readily available in the reviewed literature, its characteristic absorption bands can be predicted based on its functional groups: hydroxyl (-OH), aromatic ring, and C-Cl bond.

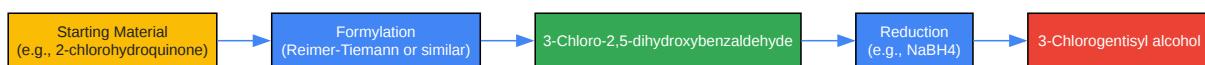
Table 3: Predicted Infrared Absorption Frequencies for **3-Chlorogentisyl alcohol**

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Vibration Mode
O-H (Alcohol & Phenol)	3500 - 3200 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	2950 - 2850	Stretching
C=C (Aromatic)	1600 - 1450	Stretching
C-O (Alcohol & Phenol)	1260 - 1000	Stretching
C-Cl	800 - 600	Stretching

## Experimental Protocols

### Synthesis of **3-Chlorogentisyl Alcohol**

A regioselective synthesis of **3-Chlorogentisyl alcohol** has been reported, providing a viable route for its laboratory-scale production. The general workflow is depicted below.



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### A simplified workflow for the synthesis of **3-Chlorogentisyl alcohol**.

A detailed experimental procedure involves the formylation of a substituted phenol followed by reduction of the resulting aldehyde.

#### Materials:

- 2-Chlorohydroquinone
- Chloroform
- Sodium hydroxide
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

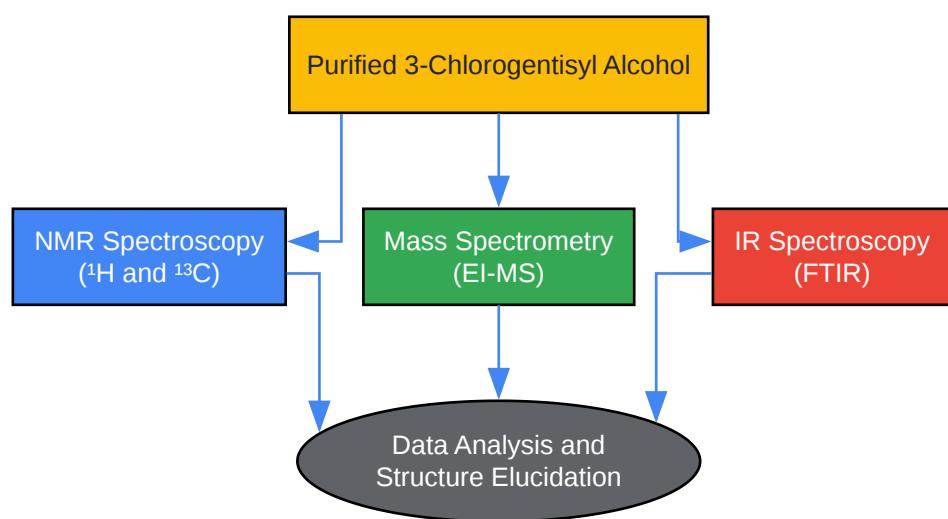
#### Procedure:

- Formylation (Duff Reaction or similar): A mixture of 2-chlorohydroquinone, hexamethylenetetramine, and trifluoroacetic acid is heated to introduce a formyl group onto the aromatic ring, yielding 3-chloro-2,5-dihydroxybenzaldehyde.
- Reduction: The resulting aldehyde is dissolved in methanol. Sodium borohydride is added portion-wise at  $0^\circ\text{C}$ . The reaction mixture is stirred until the reaction is complete (monitored by TLC).

- Work-up: The reaction is quenched by the addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford pure **3-Chlorogentisyl alcohol**.

## Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.



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General workflow for spectroscopic analysis of **3-Chlorogentisyl alcohol**.

### Instrumentation:

- NMR: Spectra were recorded on a Bruker DRX 500 NMR spectrometer. Samples were dissolved in methanol-d<sub>4</sub>, and chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.
- MS: Electron ionization mass spectra were obtained using a Finnigan MAT-95 mass spectrometer.

- IR: Infrared spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

This guide provides foundational spectroscopic and synthetic information for **3-Chlorogentisyl alcohol**, serving as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

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## References

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